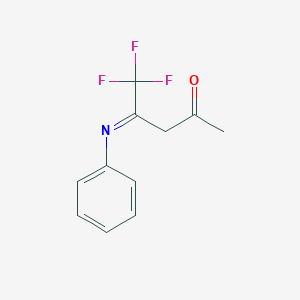
5-(1,3-Oxazolidin-2-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,3-Oxazolidin-2-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione: is a heterocyclic compound that contains both oxazolidine and pyrimidine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Oxazolidin-2-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the formation of the oxazolidine ring followed by the introduction of the pyrimidine moiety. Common synthetic routes may include:
Cyclization reactions: Starting from appropriate amino alcohols and carbonyl compounds to form the oxazolidine ring.
Condensation reactions: Using urea or thiourea derivatives to introduce the pyrimidine ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:
Catalytic processes: To enhance reaction rates and selectivity.
Continuous flow reactors: For efficient large-scale synthesis.
化学反応の分析
Types of Reactions
5-(1,3-Oxazolidin-2-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione: can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: May yield oxazolidine-pyrimidine derivatives with additional oxygen functionalities.
Reduction: May yield more saturated derivatives.
Substitution: May yield various substituted oxazolidine-pyrimidine compounds.
科学的研究の応用
5-(1,3-Oxazolidin-2-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione:
Chemistry: As a building block for more complex molecules.
Biology: As a potential bioactive compound for studying enzyme interactions.
Medicine: As a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
作用機序
The mechanism of action of 5-(1,3-Oxazolidin-2-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione would depend on its specific interactions with biological targets. Potential mechanisms include:
Enzyme inhibition: Binding to active sites of enzymes and preventing their activity.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
類似化合物との比較
Similar Compounds
Oxazolidinones: Known for their antibacterial properties.
Pyrimidinones: Known for their antiviral and anticancer activities.
Uniqueness
5-(1,3-Oxazolidin-2-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione: is unique due to its combined oxazolidine and pyrimidine structure, which may confer distinct
特性
CAS番号 |
919290-03-2 |
|---|---|
分子式 |
C7H7N3O4 |
分子量 |
197.15 g/mol |
IUPAC名 |
5-(4,5-dihydro-1,3-oxazol-2-yl)-6-hydroxy-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H7N3O4/c11-4-3(6-8-1-2-14-6)5(12)10-7(13)9-4/h1-2H2,(H3,9,10,11,12,13) |
InChIキー |
KQUTXABXSDLDFB-UHFFFAOYSA-N |
正規SMILES |
C1COC(=N1)C2=C(NC(=O)NC2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-Methyl-N-[(2-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B14200295.png)
![3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, 3-[(2-chlorophenyl)methyl]-](/img/structure/B14200298.png)
![2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoyl chloride](/img/structure/B14200299.png)

![Phenol, 3-methoxy-5-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B14200311.png)

